molecular formula C13H20O B8775395 3,5-Dimethyladamantane-1-carboxaldehyde CAS No. 58727-83-6

3,5-Dimethyladamantane-1-carboxaldehyde

Cat. No.: B8775395
CAS No.: 58727-83-6
M. Wt: 192.30 g/mol
InChI Key: ZFCPYPXVLWGIQW-UHFFFAOYSA-N
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Description

3,5-Dimethyladamantane-1-carboxaldehyde is a functionalized adamantane derivative featuring two methyl groups at positions 3 and 5 and a formyl (-CHO) group at position 1. Adamantane derivatives are renowned for their rigid, diamondoid hydrocarbon structure, which confers exceptional thermal stability and lipophilicity. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing neurologically active agents like memantine analogs . The aldehyde’s reactivity makes it a versatile precursor for further chemical modifications, such as condensation or nucleophilic addition reactions.

Properties

CAS No.

58727-83-6

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3,5-dimethyladamantane-1-carbaldehyde

InChI

InChI=1S/C13H20O/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h9-10H,3-8H2,1-2H3

InChI Key

ZFCPYPXVLWGIQW-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and application-based differences between 3,5-Dimethyladamantane-1-carboxaldehyde and related adamantane or aromatic aldehydes:

Compound Name Functional Group Molecular Formula Molecular Weight CAS Number Key Applications/Properties
This compound Aldehyde (-CHO) C₁₃H₁₈O (inferred) ~190 Not available Pharmaceutical intermediate; high reactivity due to aldehyde group
3,5-Dimethyladamantane-1-carboxylic acid Carboxylic acid (-COOH) C₁₃H₁₉O₂ 207.29 14670-94-1 API intermediate; higher polarity and solubility in polar solvents
3,5-Dimethyladamantane-1-ol Alcohol (-OH) C₁₂H₂₀O 180.15 Not available Memantine synthesis intermediate; oxidizable to aldehyde or acid
Chroman-3-carbaldehyde Aldehyde (-CHO) C₁₀H₁₀O₂ 162.19 944903-95-1 Research applications; aromatic aldehyde with fused benzene-oxygen ring
3-Hydroxyadamantane-1-carboxylic acid Carboxylic acid (-COOH), Hydroxyl (-OH) C₁₁H₁₆O₃ 196.24 42711-75-1 Structural hybrid; potential for hydrogen bonding

Functional Group Reactivity

  • Aldehydes: this compound exhibits typical aldehyde reactivity, such as oxidation to carboxylic acids or participation in Schiff base formation.
  • Carboxylic Acids : 3,5-Dimethyladamantane-1-carboxylic acid is less reactive than the aldehyde but serves as a stable intermediate in drug synthesis. Its acidity (pKa ~4–5) facilitates salt formation for improved bioavailability .
  • Alcohols : 3,5-Dimethyladamantane-1-ol can be oxidized to the aldehyde or carboxylic acid, making it a strategic precursor in multi-step syntheses .

Physicochemical Properties

  • Solubility : The adamantane derivatives exhibit low water solubility due to their hydrophobic framework. Chroman-3-carbaldehyde, with its aromatic ring, may have slightly better solubility in organic solvents .
  • Thermal Stability : Adamantane derivatives generally demonstrate high thermal stability (>200°C), whereas Chroman-3-carbaldehyde’s fused ring system may confer lower thermal resistance .
  • Molecular Weight : The aldehyde (MW ~190) bridges the gap between the lighter alcohol (MW 180.15) and heavier carboxylic acid (MW 207.29), influencing its diffusion and pharmacokinetic profiles .

Preparation Methods

Key Steps:

  • Bromination of 1,3-Dimethyladamantane :

    • Reagents : Bromine (Br₂), solvents (e.g., dichloromethane).

    • Conditions : Reflux under controlled temperatures.

    • Outcome : 1-Bromo-3,5-dimethyladamantane (intermediate).

    • Mechanism : Electrophilic substitution at the tertiary bridgehead carbon, favored due to adamantane’s rigid structure.

  • Formylation of 1-Bromo-3,5-Dimethyladamantane :

    • Reagents : Formyl lithium (LiCHO) or formyl Grignard reagents.

    • Conditions : Low temperatures (e.g., −78°C) to prevent side reactions.

    • Outcome : 3,5-Dimethyladamantane-1-carboxaldehyde.

    • Mechanism : Nucleophilic substitution (SN2) or radical pathways, though steric hindrance at the bridgehead may limit efficiency.

Reaction Parameter Value Source
Bromination Yield~90%
Formylation Temp−78°C

Formamide-Based Formylation

Inspired by formamidation protocols for related adamantane derivatives, this method adapts acidic conditions to introduce a formyl group.

Key Steps:

  • Direct Formylation with Formamide :

    • Reagents : Formamide (HCONH₂), concentrated acids (H₂SO₄).

    • Conditions : Mild temperatures (50–100°C), avoiding SO₃ or 100% HNO₃.

    • Outcome : 1-Formamido-3,5-dimethyladamantane (intermediate).

    • Mechanism : Acid-catalyzed nucleophilic attack by formamide at the bridgehead carbon.

  • Hydrolysis to Aldehyde :

    • Reagents : Dilute HCl or NaOH.

    • Conditions : 100°C for 2 hours.

    • Outcome : this compound.

    • Mechanism : Acidic or basic hydrolysis of the formamide group to the aldehyde.

Parameter Formamidation Hydrolysis
Acid Strength90–100% H₂SO₄36–37% HCl
Reaction Time1–10 hours2 hours
Yield~85%~95%

Radical Formylation

Radical pathways enable functionalization at less reactive sites, leveraging adamantane’s stability.

Key Steps:

  • Radical Initiation :

    • Reagents : AIBN (azobisisobutyronitrile), formyl radicals.

    • Conditions : UV or thermal initiation.

    • Outcome : Radical intermediate at the bridgehead.

  • Formyl Group Addition :

    • Reagents : CO or formyl donors (e.g., paraformaldehyde).

    • Conditions : Pressurized CO, radical mediators (e.g., TBACN).

    • Outcome : Aldehyde product.

Radical Source Conditions Yield Source
AIBN/CO2 bar CO, 120°C~22.5%
TBACN/paraformaldehydeUV, RT~85%

Oxidation of Alcohols

Though challenging due to adamantane’s tertiary positions, controlled oxidation may yield aldehydes.

Key Steps:

  • Introduction of Primary Alcohol :

    • Reagents : Hydroboration-oxidation agents (e.g., BH₃·THF).

    • Conditions : Alkene precursor, followed by oxidation.

  • Oxidation to Aldehyde :

    • Reagents : PCC (pyridinium chlorochromate).

    • Conditions : Mild, anhydrous conditions.

    • Outcome : Aldehyde.

Oxidizing Agent Conditions Yield
PCCCH₂Cl₂, RT~60%

Comparative Analysis of Methods

Method Advantages Limitations
Bromination-FormylationHigh regioselectivitySteric hindrance in substitution
Formamide-BasedMild conditions, high yieldsMulti-step process
Radical FormylationFunctionalization at inert sitesModerate yields, complex setup
OxidationDirect pathway to aldehydeRequires primary alcohol precursor

Industrial and Research Applications

This compound serves as a precursor in:

  • Pharmaceuticals : Synthesis of NMDA receptor antagonists (e.g., memantine).

  • Polymer Chemistry : Monomers for heat-resistant polymers.

  • Agrochemicals : Intermediate in pesticide synthesis .

Q & A

Basic: What established synthetic routes are available for 3,5-Dimethyladamantane-1-carboxaldehyde, and what parameters critically influence yield?

The compound is synthesized via formylation of 3,5-dimethyladamantane derivatives. A two-step procedure involves nitration followed by formylation using reagents like formamide. Critical parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may lead to side reactions (e.g., decomposition of intermediates) .
  • Molar ratios : Optimizing the ratio of formamide to the adamantane precursor (e.g., 2:1) maximizes yield by ensuring complete conversion of intermediates .
  • Catalyst selection : Acidic conditions (e.g., HNO₃) facilitate nitration, while controlled pH during formylation prevents over-oxidation .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what spectral features are diagnostic?

  • NMR :
    • ¹H NMR : Distinct signals for adamantane methyl groups (δ 0.8–1.2 ppm) and the aldehyde proton (δ ~9.5 ppm) confirm structure .
    • ¹³C NMR : Carbonyl resonance (δ ~200 ppm) and adamantane framework carbons (δ 25–45 ppm) validate functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 192 for C₁₃H₂₀O) and fragmentation patterns (loss of CHO group) confirm molecular weight and stability .
  • Liquid Chromatography (LC) : Retention time and UV absorption (λ ~270 nm) assess purity and detect impurities .

Advanced: How can reaction conditions be optimized to enhance purity during synthesis?

  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions while ensuring intermediate stability .
  • In-situ Monitoring : Techniques like TLC or inline IR spectroscopy track aldehyde formation, allowing real-time adjustments .
  • Post-synthesis Purification : Column chromatography (silica gel, hexane/EtOAc eluent) removes unreacted precursors and byproducts .

Advanced: What are the stability profiles of this compound under varying storage conditions?

  • Thermal Stability : Degrades above 150°C; store at 2–8°C in amber vials to prevent aldehyde oxidation .
  • Light Sensitivity : UV exposure induces radical formation; use inert atmospheres (N₂/Ar) for long-term storage .
  • Hydrolytic Sensitivity : Susceptible to moisture; lyophilization or desiccant-containing containers are recommended .

Application: What is the role of this compound in synthesizing pharmaceutical agents like Memantine derivatives?

This compound is a key intermediate in synthesizing N-alkylated adamantane amines. For example:

  • Memantine Synthesis : Reductive amination of the aldehyde group with methylamine yields the primary amine backbone, followed by HCl salt formation .
  • Derivative Development : Functionalization at the aldehyde position (e.g., Schiff base formation) enables access to neuroprotective or antiviral analogs .

Data Contradiction: How should discrepancies in yield data across studies be resolved?

  • Parameter Standardization : Compare reaction conditions (e.g., molar ratios, catalysts) to identify outliers. For instance, yields drop below 60% if formamide ratios exceed 3:1 .
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., ±2% in HPLC purity measurements) and replicate experiments under controlled conditions .

Safety: What precautions are essential when handling this compound?

  • Toxicity : Limited acute toxicity data; assume irritant properties and use PPE (gloves, goggles) .
  • Spill Management : Neutralize with sodium bisulfite (for aldehyde groups) and dispose via hazardous waste protocols .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

Computational Modeling: How can molecular simulations predict reactivity in novel reactions?

  • DFT Calculations : Model transition states for formylation or nitration steps to predict regioselectivity .
  • Solvent Effects : COSMO-RS simulations optimize solvent choices (e.g., DMF vs. THF) for reaction efficiency .

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